In-Depth Technical Guide to 1-Fluoro-3-iodopropane (CAS: 462-40-8)
In-Depth Technical Guide to 1-Fluoro-3-iodopropane (CAS: 462-40-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-3-iodopropane is a halogenated hydrocarbon of significant interest in organic synthesis, particularly within the pharmaceutical and materials science sectors. Its bifunctional nature, possessing both a fluorine and an iodine atom, allows for versatile chemical manipulations. The iodine atom serves as an excellent leaving group in nucleophilic substitution and cross-coupling reactions, while the fluorine atom can impart unique electronic properties, enhance metabolic stability, and improve the biological activity of target molecules. This guide provides a comprehensive overview of 1-Fluoro-3-iodopropane, including its physicochemical properties, synthesis protocols, spectroscopic data, applications, and safety information.
Physicochemical Properties
1-Fluoro-3-iodopropane is a colorless to light yellow, volatile liquid oil with a pungent odor. It is sparingly soluble in water but soluble in organic solvents such as chloroform, methanol, alcohols, and ethers.
Table 1: Physical and Chemical Properties of 1-Fluoro-3-iodopropane
| Property | Value | Source(s) |
| CAS Number | 462-40-8 | |
| Molecular Formula | C₃H₆FI | |
| Molecular Weight | 187.98 g/mol | |
| Density | 1.837 - 2.03 g/mL | |
| Boiling Point | 68-69 °C at 95 mmHg; 118 °C | |
| Melting Point | -35 °C | |
| Refractive Index | 1.4955 | |
| Flash Point | 33.8 - 34 °C | |
| Purity | Typically ≥97-98% |
Synthesis and Experimental Protocols
1-Fluoro-3-iodopropane can be synthesized through various routes, with a common method involving the fluorination of a suitable propanol derivative followed by iodination, or vice versa. A representative protocol starting from 3-iodopropanol is detailed below.
Experimental Protocol: Synthesis from 3-Iodopropanol
This two-step process involves the conversion of 3-iodopropanol to 1-fluoro-3-iodopropane. The first step is a fluorination reaction, which can be achieved using a variety of fluorinating agents. The second, though not explicitly detailed in the search results for this specific sequence, would logically be the introduction of iodine if starting from a fluorinated alcohol. A general workflow is presented below.
Step 1: Fluorination of a Propane Derivative (General Procedure)
While a specific protocol for the direct fluorination of 3-iodopropanol was not found in the search results, a general approach using a fluorinating agent can be inferred. The following is a generalized procedure that would require optimization for this specific substrate.
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Materials:
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3-Iodopropanol
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Diethylaminosulfur trifluoride (DAST) or other suitable fluorinating agent
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Anhydrous dichloromethane (DCM) or other appropriate solvent
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Standard laboratory glassware for inert atmosphere reactions
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Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-iodopropanol in anhydrous DCM.
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add a solution of DAST in anhydrous DCM to the cooled solution via the dropping funnel.
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Allow the reaction mixture to stir at -78 °C for a designated period, then slowly warm to room temperature and stir overnight.
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Quench the reaction by carefully adding saturated sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the mixture and concentrate the filtrate under reduced pressure.
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Purify the crude product by flash column chromatography or distillation to yield 1-fluoro-3-iodopropane.
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Note: This is a generalized protocol and requires adaptation and optimization for the specific synthesis of 1-Fluoro-3-iodopropane. The choice of fluorinating agent and reaction conditions will significantly impact the yield and purity of the product.
Caption: General synthesis workflow for 1-Fluoro-3-iodopropane.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of 1-Fluoro-3-iodopropane. Below are the expected characteristics for ¹H NMR, IR, and Mass Spectrometry.
¹H NMR Spectroscopy
The proton NMR spectrum of 1-Fluoro-3-iodopropane will exhibit three distinct signals corresponding to the three non-equivalent sets of protons.
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Protons | Multiplicity | Coupling |
| ~4.5 | -CH₂F | Triplet of Triplets (tt) | J(H,F) ≈ 47 Hz, J(H,H) ≈ 6 Hz |
| ~3.3 | -CH₂I | Triplet (t) | J(H,H) ≈ 7 Hz |
| ~2.2 | -CH₂- | Quintet of Triplets (qt) | J(H,H) ≈ 6.5 Hz, J(H,F) ≈ 25 Hz |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for C-H, C-F, and C-I bonds.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration |
| 2850-3000 | C-H stretching |
| 1370-1470 | C-H bending |
| 1000-1100 | C-F stretching |
| 500-600 | C-I stretching |
Mass Spectrometry
Electron impact mass spectrometry of 1-Fluoro-3-iodopropane will result in a molecular ion peak and characteristic fragmentation patterns.
Table 4: Expected Mass Spectrometry Fragmentation
| m/z | Fragment |
| 188 | [C₃H₆FI]⁺ (Molecular Ion) |
| 61 | [C₃H₆F]⁺ |
| 127 | [I]⁺ |
| 41 | [C₃H₅]⁺ |
Applications in Research and Drug Development
1-Fluoro-3-iodopropane is a valuable building block in the synthesis of a wide range of organic molecules. Its most prominent application is in the development of radioligands for Positron Emission Tomography (PET) imaging.
Role in PET Radioligand Synthesis
The presence of a stable fluorine atom allows for the introduction of the positron-emitting isotope, Fluorine-18 (¹⁸F), into biologically active molecules. The iodo- group serves as a reactive handle for attaching the fluoropropyl moiety to a precursor molecule. This is particularly useful in the development of radiotracers for imaging neuroreceptors, such as cannabinoid receptors, and transporters. The resulting ¹⁸F-labeled compounds enable the non-invasive in vivo visualization and quantification of their biological targets, aiding in the diagnosis and treatment monitoring of various neurological and psychiatric disorders.
Caption: Application of 1-Fluoro-3-iodopropane in PET tracer synthesis.
Other Synthetic Applications
Beyond radiochemistry, 1-Fluoro-3-iodopropane is utilized in:
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Fluorinated Building Block Synthesis: Introduction of a fluoropropyl group into organic molecules to modify their physicochemical and biological properties.
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Materials Science: Synthesis of fluorinated polymers and other materials with unique properties.
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Agrochemical Research: Development of new pesticides and herbicides.
Safety and Handling
1-Fluoro-3-iodopropane is a flammable liquid and vapor and is classified as a toxic substance. It can cause skin and serious eye irritation. Appropriate safety precautions must be taken during handling and storage.
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
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Handling: Use in a well-ventilated area, preferably in a fume hood. Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon). It is recommended to keep it in a dark place as it may be light-sensitive.
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Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.
Conclusion
1-Fluoro-3-iodopropane is a versatile and valuable reagent for researchers and professionals in organic synthesis and drug development. Its unique combination of a fluorine and an iodine atom on a propyl chain provides a powerful tool for the construction of complex molecules with tailored properties. While its handling requires care due to its hazardous nature, its utility, particularly in the synthesis of PET radioligands, underscores its importance in advancing medical diagnostics and therapeutic strategies. This guide provides a foundational understanding of its properties, synthesis, and applications to support its effective and safe use in a research and development setting.
